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molecular formula C3H5NO B046674 Methoxyacetonitrile CAS No. 1738-36-9

Methoxyacetonitrile

Cat. No. B046674
M. Wt: 71.08 g/mol
InChI Key: QKPVEISEHYYHRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08722662B2

Procedure details

A solution (about 100 mL) of 3,4-dichlorophenylmagnesium bromide in diethyl ether was prepared from a mixture of magnesium (flakes) (2.07 g) in diethyl ether (100 mL) and 1-bromo-3,4-dichlorobenzene (17.5 g). A solution of methoxyacetonitrile (5.0 g) in diethyl ether (10 mL) was added dropwise to a solution of 3,4-dichlorophenylmagnesium bromide in diethyl ether under ice-cooling, and the resulting mixture was stirred under ice-cooling for 20 min. The reaction mixture was quenched with water, the mixture was acidified with 1 N hydrochloric acid, and the mixture was stirred under ice-cooling for 15 min. The reaction mixture was extracted with ethyl acetate, the organic layer was washed with water and brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated to give a pale-yellow oil. The oil was purified by silica gel column chromatography (eluent; hexane:ethyl acetate (19:1-1:1)) to give the title compound (10.5 g).
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
3,4-dichlorophenylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Mg].[CH3:2][O:3][CH2:4][C:5]#N.[Cl:7][C:8]1[CH:9]=[C:10]([Mg:15][Br:16])[CH:11]=[CH:12][C:13]=1[Cl:14].C([O:19]CC)C>BrC1C=CC(Cl)=C(Cl)C=1>[Cl:7][C:8]1[CH:9]=[C:10]([Mg:15][Br:16])[CH:11]=[CH:12][C:13]=1[Cl:14].[Cl:7][C:8]1[CH:9]=[C:10]([C:5](=[O:19])[CH2:4][O:3][CH3:2])[CH:11]=[CH:12][C:13]=1[Cl:14]

Inputs

Step One
Name
Quantity
2.07 g
Type
reactant
Smiles
[Mg]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
17.5 g
Type
solvent
Smiles
BrC1=CC(=C(C=C1)Cl)Cl
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
COCC#N
Name
3,4-dichlorophenylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)[Mg]Br
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
cooling for 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with water
STIRRING
Type
STIRRING
Details
the mixture was stirred under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling for 15 min
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
to give a pale-yellow oil
CUSTOM
Type
CUSTOM
Details
The oil was purified by silica gel column chromatography (eluent; hexane:ethyl acetate (19:1-1:1))

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)[Mg]Br
Measurements
Type Value Analysis
AMOUNT: VOLUME 100 mL
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C(COC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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